molecular formula C14H14N2O5 B15218782 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid CAS No. 113761-64-1

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid

Cat. No.: B15218782
CAS No.: 113761-64-1
M. Wt: 290.27 g/mol
InChI Key: JEABVIFIMIKYSE-UHFFFAOYSA-N
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Description

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid is a chemical compound that belongs to the class of pyrimidinyl benzoic acids. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid typically involves the reaction of 4,6-dimethoxypyrimidine with 4-methylbenzoic acid under specific conditions. One common method involves the use of a phase transfer catalyst (PTC) and potassium carbonate in the presence of dimethyl carbonate (DMC) as a methylating agent . The reaction is carried out at elevated temperatures, typically around 150°C, for several hours to achieve high conversion and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly reagents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit acetohydroxyacid synthase (AHAS), an enzyme involved in amino acid synthesis, which is a common target for herbicides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid is unique due to its specific combination of a pyrimidine ring with methoxy groups and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

113761-64-1

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methylbenzoic acid

InChI

InChI=1S/C14H14N2O5/c1-8-4-5-9(13(17)18)10(6-8)21-14-15-11(19-2)7-12(16-14)20-3/h4-7H,1-3H3,(H,17,18)

InChI Key

JEABVIFIMIKYSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)OC2=NC(=CC(=N2)OC)OC

Origin of Product

United States

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